molecular formula C18H16N2O4 B5795360 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide

Cat. No. B5795360
M. Wt: 324.3 g/mol
InChI Key: KBVWUGVKEAPINO-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CHA and is a member of the acrylamide family. The unique structure of CHA has led to its use in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of CHA is not fully understood, but it is believed to act through various pathways. CHA has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, CHA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
CHA has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, making it a potent antioxidant. Additionally, CHA has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHA in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in vitro and in vivo. However, one limitation of using CHA is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on CHA. One potential area of research is the development of CHA-based drugs for cancer therapy. Another potential area of research is the use of CHA as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of CHA and its potential applications in various fields of scientific research.
In conclusion, 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a promising compound with potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying the mechanisms of various biological processes and for developing new treatments for diseases. Further research is needed to fully understand the potential of CHA and to develop new applications for this compound.

Synthesis Methods

The synthesis of CHA involves the reaction between 4-hydroxybenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic anhydride. The product obtained is then reacted with N-(4-hydroxyphenyl)acrylamide to produce CHA. This method of synthesis has been widely used in the production of CHA for scientific research.

Scientific Research Applications

CHA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. CHA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CHA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-17-10-12(3-8-16(17)22)9-13(11-19)18(23)20-14-4-6-15(21)7-5-14/h3-10,21-22H,2H2,1H3,(H,20,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVWUGVKEAPINO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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